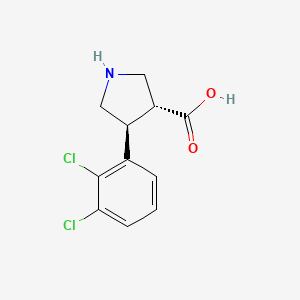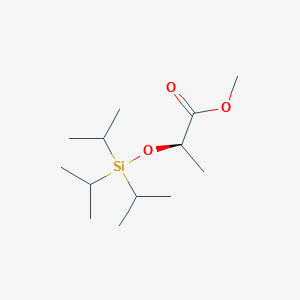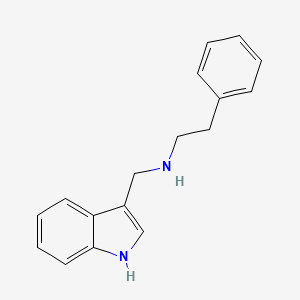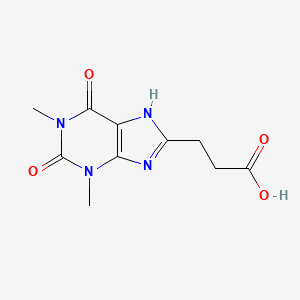
4-Morpholinoisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a morpholine ring attached to an isoquinoline core, with a carboxylic acid functional group at the first position. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinoisoquinoline-1-carboxylic acid typically involves the reaction of isoquinoline derivatives with morpholine under specific conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable isoquinoline precursor to form the desired product . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Morpholinoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The morpholine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Morpholinoisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The exact mechanism of action of 4-Morpholinoisoquinoline-1-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The morpholine ring and carboxylic acid group play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Quinoline-4-carboxylic acid: Similar in structure but lacks the morpholine ring.
Isoquinoline-3-carboxylic acid: Another isoquinoline derivative with a carboxylic acid group at a different position.
Morpholine derivatives: Compounds with a morpholine ring but different core structures
Uniqueness: 4-Morpholinoisoquinoline-1-carboxylic acid is unique due to the combination of the isoquinoline core and the morpholine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
4-morpholin-4-ylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)13-11-4-2-1-3-10(11)12(9-15-13)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
Clé InChI |
GTAFKESWLUCKLS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CN=C(C3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)


